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Introduction

S$J1008030 formic is a potent and selective PROTAC (Proteolysis Targeting Chimera)
designed for the targeted degradation of Janus Kinase 2 (JAK2).[1][2] As a heterobifunctional
molecule, SJ1008030 recruits the E3 ubiquitin ligase machinery to induce the ubiquitination
and subsequent proteasomal degradation of JAK2. Dysregulation of the JAK-STAT signaling
pathway is a critical factor in the pathogenesis of various hematological malignancies, including
acute lymphoblastic leukemia (ALL).[3] SJ1008030 has demonstrated significant efficacy in
preclinical models of CRLF2-rearranged ALL, a high-risk subtype of B-cell ALL (B-ALL)
characterized by aberrant JAK-STAT signaling.[1][3] These application notes provide detailed
protocols for evaluating the cellular activity of S3J1008030 formic, including its effects on cell
viability and target protein degradation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of SJ1008030 formic (also referred to as
compound 8 in some literature) in the MHH-CALL-4 human B-cell precursor leukemia cell line,
which harbors a CRLF2 rearrangement.

Table 1: Cytotoxicity of SJ1008030 formic in Leukemia Cell Lines
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. L Incubation Time
Cell Line Description IC50 (nM)
(hours)

CRLF2-rearranged B-
MHH-CALL-4 ALL 5.4 72

Data sourced from studies on CRLF2-rearranged acute lymphoblastic leukemia.[4]

Table 2: Protein Degradation Profile of S31008030 formic in MHH-CALL-4 Cells

. Concentration Incubation Time
Target Protein Observed Effect
Range (hours)
Significant, dose-
JAK2 0-4.3uM 72 dependent
degradation
Minimal to no
GSPT1 0-43puM 72 ,
degradation
Degradation observed
IKZF1 0-4.3uM 72 (as a known IMiD

neosubstrate)

This highlights the selectivity of SJ1008030 for JAK2 degradation over GSPT1.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SJ1008030 and a typical
experimental workflow for its evaluation.
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Caption: Mechanism of SJ1008030-mediated JAK2 degradation.
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Caption: Experimental workflow for evaluating SJ1008030 formic.

Experimental Protocols
MHH-CALL-4 Cell Culture Protocol

MHH-CALL-4 cells are human B-cell precursor leukemia cells that grow in suspension.
Materials:

RPMI-1640 medium

o Fetal Bovine Serum (FBS), heat-inactivated

e Penicillin-Streptomycin (100x)

e MHH-CALL-4 cell line (e.g., from DSMZ, ACC 337)
 Sterile cell culture flasks (e.g., T-25 or T-75)

e Incubator (37°C, 5% CO2)
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e Hemocytometer or automated cell counter
e Trypan Blue solution
Procedure:

o Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640
with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

e Thawing Cells: Thaw cryopreserved MHH-CALL-4 cells rapidly in a 37°C water bath.
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete
growth medium and centrifuge at 200 x g for 5 minutes.

o Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a
culture flask. Initially, it is advantageous to use a 24-well plate.[5] Seed the cells at a density
of approximately 1 x 10”6 cells/mL.[5]

¢ Cell Maintenance: Maintain the cell culture in an incubator at 37°C with 5% CO2.

e Subculturing: The cell density should be maintained between 0.6 x 10"6 and 2 x 10”6
cells/mL.[5] Split the culture approximately 1:2 once a week.[5] To subculture, determine the
cell density and viability using a hemocytometer and Trypan Blue exclusion. Dilute the cell
suspension to the desired seeding density with fresh complete growth medium. The doubling
time for these cells is approximately 80-100 hours.[5]

Cell Viability (Cytotoxicity) Assay

This protocol describes a method to determine the IC50 value of $S31008030 formic using a
tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

Materials:
e MHH-CALL-4 cells
o Complete growth medium

e SJ1008030 formic stock solution (e.g., 10 mM in DMSO)
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e 96-well clear or white-walled microplates

e MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
o Plate reader (absorbance or luminescence)

Procedure:

e Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000-10,000 cells
per well in 100 uL of complete growth medium.

o Compound Preparation: Prepare a serial dilution of S31008030 formic in complete growth
medium. A typical concentration range to test would be from 0.1 nM to 5 uM. Include a
vehicle control (DMSO) at the same final concentration as the highest compound
concentration.

o Cell Treatment: Add the diluted SJ1008030 formic or vehicle control to the appropriate
wells.

 Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[4]
e Assay Measurement:

o For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add
solubilization solution, and then read the absorbance at the appropriate wavelength (e.qg.,
570 nm).

o For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room
temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Read the
luminescence.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
viability against the log of the compound concentration and use a non-linear regression
model to determine the IC50 value.

Western Blot Protocol for JAK2 Degradation
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This protocol outlines the steps to assess the degradation of JAK2 and related signaling
proteins in MHH-CALL-4 cells following treatment with SJ1008030 formic.

Materials:

MHH-CALL-4 cells

Complete growth medium

$J1008030 formic stock solution

6-well plates

RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., anti-JAK2, anti-pSTATS5, anti-STAT5, anti-GAPDH or 3-actin)
HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment: Seed MHH-CALL-4 cells in 6-well plates and treat with varying
concentrations of $31008030 formic (e.g., 1 nM, 10 nM, 100 nM, 1 uM, 4.3 uM) for 24 to 72
hours.[4] Include a vehicle control.

Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet
with RIPA buffer on ice for 30 minutes.
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e Protein Quantification: Clear the lysates by centrifugation and determine the protein
concentration of the supernatant using a BCA assay.

» Sample Preparation: Normalize the protein concentrations for all samples and prepare them
for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

o SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel.
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o

Block the membrane with blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary antibody (e.g., anti-JAK2) overnight at 4°C with
gentle agitation.

Wash the membrane three times with TBST.

[¢]

[¢]

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o

Wash the membrane again three times with TBST.

» Detection: Apply ECL substrate to the membrane and visualize the protein bands using an
imaging system.

e Analysis: Quantify the band intensities using image analysis software and normalize to a
loading control (e.g., GAPDH or B-actin) to determine the extent of protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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